N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, similar in structure to the specified compound, are synthesized for their potential biological activities. For instance, the synthesis of novel heterocycles incorporating thiadiazole moieties demonstrates a keen interest in exploring the insecticidal properties against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such research underscores the potential of heterocyclic compounds in developing new pesticides and addressing agricultural challenges.
Antimicrobial and Antitumor Potential
Research also extends into the antimicrobial and antitumor potentials of newly synthesized heterocyclic compounds. For example, some heterocycles incorporating antipyrine moieties have been evaluated for their antimicrobial activities, highlighting the broader medicinal chemistry applications of these compounds (Bondock et al., 2008). Moreover, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising antitumor activity, suggesting their potential in developing anticancer drugs (Albratty et al., 2017).
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13(2)18-10-20(27)25-15(12-28-21(25)24-18)9-19(26)22-8-7-14-11-23-17-6-4-3-5-16(14)17/h3-6,10-11,13,15,23H,7-9,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDEQAFHUPILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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